molecular formula C17H12F3N3O4 B12504816 {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate

{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate

Cat. No.: B12504816
M. Wt: 379.29 g/mol
InChI Key: WJBUNLZSOIEHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the trifluoromethyl group. One common method involves the reaction of 3-(trifluoromethyl)benzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring. The final step involves esterification with 6-methoxypyridine-3-carboxylic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of microwave-assisted synthesis to shorten reaction times and enhance selectivity . Additionally, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the trifluoromethyl group efficiently .

Chemical Reactions Analysis

Types of Reactions

{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents used .

Mechanism of Action

The mechanism of action of {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The oxadiazole ring is known to engage in hydrogen bonding and π-π interactions with biological macromolecules, contributing to its bioactivity . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate is unique due to the combination of its trifluoromethyl group, oxadiazole ring, and methoxypyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H12F3N3O4

Molecular Weight

379.29 g/mol

IUPAC Name

[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl 6-methoxypyridine-3-carboxylate

InChI

InChI=1S/C17H12F3N3O4/c1-25-13-6-5-11(8-21-13)16(24)26-9-14-22-15(23-27-14)10-3-2-4-12(7-10)17(18,19)20/h2-8H,9H2,1H3

InChI Key

WJBUNLZSOIEHOW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C(=O)OCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.